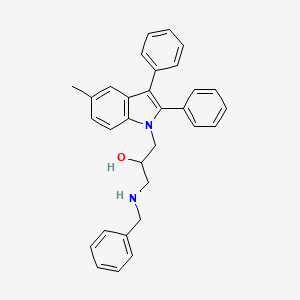

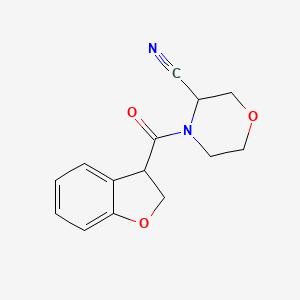

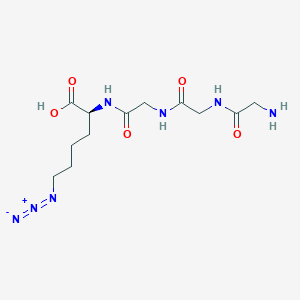

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of phosphoramidite methods, which are widely used for the chemical synthesis of oligodeoxyribonucleotides and oligoribonucleotides . A key stage in these methods is the construction of an internucleotide linkage . 5-Ethylthio-1H-tetrazole (ETT), which is prepared from ethyl thiocyanate and sodium azide, is a coupling agent with higher reactivity than TetH . This compound is now commercially available .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing thiadiazole derivatives, including those bearing a pyrazole moiety, which are of significant interest due to their structural uniqueness and potential for varied applications. Studies involve detailed analytical techniques such as NMR, IR spectroscopy, and X-ray diffraction to elucidate the structures of these compounds, establishing a foundation for their further application in scientific research (Saçmacı, Şahin, & Arslaner, 2017).

Agricultural Applications

Some derivatives have been tested for their fungicidal activity against agricultural pests, demonstrating significant potential in the management of diseases such as rice sheath blight. This application is particularly relevant for enhancing crop protection and yield in agriculture, offering a sustainable alternative to conventional pesticides (Chen, Li, & Han, 2000).

Material Science Applications

The incorporation of thiadiazole and pyrazole derivatives into materials science is explored through the synthesis of novel analogues. These compounds exhibit properties that may be beneficial for developing new materials with specific functionalities, including photovoltaic cells, sensors, and other electronic devices (Ningaiah, Bhadraiah, Sobha, & Shridevi, 2020).

Pharmacological Research

While direct information on drug use and side effects is excluded, it's notable that related compounds have been evaluated for their potential pharmacological applications. For instance, their activity against nitric oxide synthase, an enzyme implicated in various pathological conditions, suggests their utility in developing therapeutic agents. The synthesis and testing of these derivatives provide insights into their mechanism of action and potential benefits in treating diseases associated with nitric oxide synthase activity (Arias et al., 2018).

Propriétés

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S2/c1-4-7-19-9-10(12(18-19)21-8-5-2)11(20)15-13-16-17-14(23-13)22-6-3/h9H,4-8H2,1-3H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHZJODUFUNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=NN=C(S2)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2799669.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)

![3-[4-(dimethylamino)phenyl]-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2799672.png)